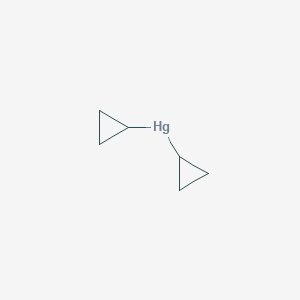

Dicyclopropylmercury

Description

Properties

CAS No. |

13955-96-9 |

|---|---|

Molecular Formula |

C6H10Hg |

Molecular Weight |

282.74 g/mol |

IUPAC Name |

dicyclopropylmercury |

InChI |

InChI=1S/2C3H5.Hg/c2*1-2-3-1;/h2*1H,2-3H2; |

InChI Key |

QLQAHCXNBPWODX-UHFFFAOYSA-N |

SMILES |

C1CC1[Hg]C2CC2 |

Canonical SMILES |

C1CC1[Hg]C2CC2 |

Synonyms |

Dicyclopropylmercury(II) |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclopropylmercury

General Principles of Organomercury(II) Compound Synthesis

The creation of organomercury(II) compounds, which feature a mercury atom bonded to one or two organic substituents, is a well-documented field. wikipedia.org These compounds are noted for their general stability towards air and water. wikipedia.org A primary and highly versatile method for generating Hg-C bonds is transmetalation. thieme-connect.de This process involves the reaction of a mercury(II) salt with a more reactive organometallic reagent, such as an organolithium or organomagnesium (Grignard) compound. thieme-connect.deorgchem.cz The stoichiometry of the reaction is crucial; it dictates whether a mono- (RHgX) or di-substituted (R2Hg) organomercury compound is formed. thieme-connect.de

Other general synthetic strategies include:

Mercuration: The direct electrophilic substitution of a hydrogen atom on an organic compound, particularly electron-rich aromatic systems, by a mercury(II) salt. wikipedia.orglibretexts.org

Oxymercuration: The electrophilic addition of a mercury(II) salt to unsaturated substrates like alkenes, alkynes, and cyclopropanes. thieme-connect.delibretexts.org

Decarboxylation: The elimination of carbon dioxide from mercury(II) carboxylates, which can also lead to the formation of Hg-C bonds. thieme-connect.de

Specific Synthetic Routes to Dicyclopropylmercury

The preparation of dicyclopropylmercury predominantly relies on the alkylation of a mercury(II) salt using a cyclopropyl-containing organometallic reagent.

The most widely cited and effective method for synthesizing dicyclopropylmercury involves the reaction of a cyclopropyl (B3062369) Grignard reagent, specifically cyclopropylmagnesium bromide, with mercury(II) chloride. thieme-connect.de This transmetalation reaction is typically conducted in an ether-based solvent, such as tetrahydrofuran (B95107) (THF), and may require heating to proceed to completion. thieme-connect.de The reaction results in the formation of the symmetric diorganomercury(II) compound, dicyclopropylmercury, with reported yields as high as 64%. thieme-connect.de The use of cyclopropyl Grignard reagents is a standard technique in organometallic chemistry, and they are known to retain their stereochemical configuration in many reactions. orgchem.cz

The reaction proceeds by transferring the cyclopropyl groups from the magnesium atom to the mercury atom, displacing the chloride ions.

Interactive Data Table: Synthesis of Dicyclopropylmercury via Grignard Reagent

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Yield | Reference |

| Cyclopropylmagnesium Bromide | Mercury(II) Chloride | THF | Heat | Dicyclopropylmercury | 64% | thieme-connect.de |

While the Grignard-based approach is the most common, other methods based on general principles of organomercury chemistry are theoretically possible. One such alternative involves the oxymercuration of cyclopropane (B1198618). thieme-connect.de This class of reactions involves the electrophilic addition of a mercury(II) salt across a C-C bond of the cyclopropane ring. thieme-connect.de This pathway would generate a cyclopropylmercury derivative, although achieving the disubstituted product, dicyclopropylmercury, would require specific conditions and further reaction steps, such as symmetrization. thieme-connect.de

Alkylation Approaches via Cyclopropyl Grignard Reagents

Contemporary Advancements in Dicyclopropylmercury Synthesis

Dedicated research into novel synthetic methodologies specifically for dicyclopropylmercury has been limited in recent decades. The classic synthesis utilizing cyclopropylmagnesium bromide and mercury(II) chloride, first reported in the mid-20th century, remains the primary and most practical method for its preparation. harvard.eduacs.org The focus of modern synthetic organometallic chemistry has largely shifted towards other metals. Consequently, there is a lack of significant contemporary literature detailing new or improved synthetic routes for this specific compound.

Reactivity and Mechanistic Studies of Dicyclopropylmercury

Fundamental Reactivity Patterns of Dicyclopropylmercury within Organomercury Chemistry

Dicyclopropylmercury exhibits reactivity patterns that are characteristic of organomercury compounds, yet are also influenced by the unique nature of the cyclopropyl (B3062369) group. Like other dialkylmercury compounds, it can undergo reactions involving the cleavage of the carbon-mercury (C-Hg) bond. wikipedia.org The stability of this bond is a crucial factor in its reactivity, being susceptible to cleavage under various conditions. columbia.edu The presence of the strained cyclopropyl rings introduces a unique element to its reactivity, as these rings themselves can participate in reactions, often leading to ring-opening products. pearson.compurechemistry.org

The reactivity of organomercury compounds is often associated with their ability to act as sources of organic groups in transmetalation reactions and their interactions with electrophiles and nucleophiles. wikipedia.orgthieme-connect.de Dicyclopropylmercury is no exception, and its reactions are often initiated by the attack of an electrophilic or nucleophilic species. The course of these reactions is dependent on the nature of the attacking reagent and the reaction conditions.

Reaction Kinetics and Relative Reactivity Profiles of Dicyclopropylmercury

The study of reaction kinetics provides valuable insights into the reactivity of chemical compounds. For organomercury compounds, kinetic studies help in understanding the factors that influence the rate of C-Hg bond cleavage. physicsandmathstutor.comwikipedia.org The rate of reaction of various dialkylmercury compounds with hydrogen chloride in dimethyl sulfoxide (B87167) has been measured, revealing a specific sequence of reactivities. researchgate.net

A study comparing the reactivities of several diorganomercury compounds found the following sequence: (Δ)₂Hg > (H₂C=CH)₂Hg > (C₆H₅)₂Hg >> Et₂Hg > i-Pr₂Hg > n-Pr₂Hg > Me₂Hg. researchgate.net This indicates that dicyclopropylmercury is significantly more reactive than many other simple dialkylmercury compounds under these conditions.

Interactive Table: Relative Reactivity of Diorganomercury Compounds with HCl in DMSO

| Diorganomercury Compound | Relative Reactivity |

|---|---|

| Dicyclopropylmercury | Highest |

| Divinylmercury | High |

| Diphenylmercury (B1670734) | Moderate |

| Diethylmercury | Low |

| Di-isopropylmercury | Lower |

| Di-n-propylmercury | Lower |

This table is based on the reactivity sequence reported in scientific literature. researchgate.net

The high reactivity of dicyclopropylmercury can be attributed to the inherent strain in the cyclopropane (B1198618) ring, which can be released upon reaction. pearson.compurechemistry.org The kinetics of its reactions can be analyzed using various techniques to determine the reaction order and the rate constant, providing a quantitative measure of its reactivity. physicsandmathstutor.comlibretexts.org

Electrophilic and Nucleophilic Pathways in Dicyclopropylmercury Transformations

The transformations of dicyclopropylmercury can proceed through either electrophilic or nucleophilic pathways, depending on the nature of the attacking reagent. unacademy.combritannica.com In an electrophilic attack, an electron-deficient species targets the electron-rich C-Hg bond or the cyclopropane ring itself. dalalinstitute.comlibretexts.org Conversely, a nucleophilic attack involves an electron-rich species targeting the mercury atom or a carbon atom in the cyclopropyl ring. scribd.comslideshare.net

Electrophilic Pathways: Electrophilic cleavage of the C-Hg bond is a common reaction for organomercury compounds. wikipedia.org For dicyclopropylmercury, this can be initiated by protic acids, halogens, or other electrophilic reagents. The electrophile attacks one of the cyclopropyl groups, leading to the formation of a cyclopropyl-mercury salt and a cyclopropane derivative. researchgate.net

Nucleophilic Pathways: Nucleophilic attack can occur at the mercury center, especially if it is coordinated to electron-withdrawing groups, making it more electrophilic. columbia.edu Additionally, nucleophiles can attack the carbon atoms of the cyclopropane ring, particularly if the ring is activated, leading to ring-opening reactions. pearson.com The choice between these pathways is influenced by factors such as the solvent, the nature of the nucleophile, and the presence of any catalysts.

Transmetalation Reactions Involving Dicyclopropylmercury

Transmetalation is a fundamental reaction in organometallic chemistry where an organic group is transferred from one metal to another. thieme-connect.denih.gov Dicyclopropylmercury can participate in transmetalation reactions, serving as a source of cyclopropyl groups for the synthesis of other organometallic compounds. harvard.edu For instance, it can react with more electropositive metals or their salts to transfer one or both of its cyclopropyl groups. wikipedia.org

An example of a transmetalation reaction is the reaction of an organomercury compound with another metal, such as aluminum, to form a new organometallic compound. wikipedia.org The general form of this reaction is: R₂Hg + M' → R-M' + R-Hg- or R₂M' + Hg

The facility of these reactions depends on the relative electronegativities of the metals and the stability of the resulting organometallic species. The kinetics and mechanism of transmetalation reactions can be complex, sometimes involving intermediate or transition states where the organic group bridges the two metal centers. researchgate.netrsc.orgnih.gov

Insights into Cyclopropane Ring Reactivity within the Dicyclopropylmercury Framework

The cyclopropane ring is characterized by significant angle strain, which makes it more reactive than typical alkanes and, in some respects, similar to alkenes. pearson.compurechemistry.org When incorporated into the dicyclopropylmercury molecule, this inherent reactivity is a key feature. The C-C bonds of the cyclopropane ring are susceptible to cleavage, particularly in the presence of electrophiles or in reactions that lead to a significant release of ring strain. dalalinstitute.com

Ring-opening reactions are a common outcome of the reactions of dicyclopropylmercury. pearson.com These reactions can be initiated by electrophilic attack on the cyclopropane ring, leading to the formation of a carbocationic intermediate that can be trapped by a nucleophile. purechemistry.orgresearchgate.net The regiochemistry and stereochemistry of these ring-opening reactions are of significant interest and can provide insights into the reaction mechanism. researchgate.net The presence of the mercury atom can also influence the reactivity of the cyclopropane ring, potentially stabilizing intermediates or influencing the reaction pathway.

Radical and Ionic Mechanisms in the Cleavage of Dicyclopropylmercury Hg-C Bonds

The cleavage of the mercury-carbon (Hg-C) bond in dicyclopropylmercury can occur through either ionic or radical mechanisms. rsc.orglibretexts.orgresearchgate.net The pathway taken depends on the reaction conditions, such as the presence of light, heat, or specific reagents. libretexts.org

Ionic Mechanisms: Ionic cleavage involves the heterolytic breaking of the Hg-C bond, leading to the formation of a cyclopropyl anion and a cyclopropylmercury cation, or a cyclopropyl cation and a cyclopropylmercurate anion. doubtnut.comresearchgate.net This type of cleavage is typical in reactions with polar reagents, such as strong acids or bases. ornl.gov The bacterial enzyme MerB, for example, catalyzes the protonolysis of organomercurials through a mechanism that involves the coordination of the mercury to cysteine residues, facilitating the cleavage of the Hg-C bond. ornl.govigem.orgnih.gov

Radical Mechanisms: Radical cleavage involves the homolytic breaking of the Hg-C bond, generating a cyclopropyl radical and a mercury-centered radical. libretexts.orgyoutube.com This process can be initiated by photolysis or thermolysis. libretexts.org The resulting cyclopropyl radical can then undergo further reactions, such as hydrogen abstraction or addition to multiple bonds. libretexts.org In some cases, the cyclopropane ring itself can act as a reporter for the nature of the reaction, with ring-opened products being indicative of polar (ionic) pathways and ring-closed products suggesting radical pathways. nih.gov

Electronic Structure and Bonding Analysis of Dicyclopropylmercury

Theoretical Frameworks for Organometallic Bonding with Mercury

The bonding in organomercury compounds, including dicyclopropylmercury, is primarily understood through the lens of molecular orbital (MO) theory. The interaction between mercury's valence orbitals (6s and 6p, with potential involvement of the 5d orbitals) and the appropriate orbitals of the organic ligands dictates the geometry and stability of the resulting molecule. libretexts.org Generally, diorganomercury compounds of the type R₂Hg adopt a linear C-Hg-C geometry. This linearity is attributed to the hybridization of the mercury 6s and 6p orbitals. libretexts.org

The metal-carbon σ-bond is a localized two-electron covalent bond, where the organic group is formally considered a one-electron donor. gla.ac.uk The bonding can be described as the overlap of a hybrid orbital on mercury with an appropriate orbital from the carbon atom of the organic ligand. gla.ac.uk While R₂Hg compounds are typically weak Lewis acids, the electron-withdrawing nature of the ligands can enhance their acidity. libretexts.org

Secondary interactions also play a crucial role in the structural chemistry of organomercury compounds. The mercury atom, possessing vacant 6p and 6d orbitals, can engage in additional bonding with electron-donating heteroatoms from the same or neighboring molecules. core.ac.uk These secondary bonds, though weaker than the primary covalent bonds, can influence the coordination geometry around the mercury atom. core.ac.uk

Computational Chemistry Approaches to Dicyclopropylmercury Electronic Structure

Computational chemistry provides powerful tools for investigating the electronic structure of molecules like dicyclopropylmercury. openaccessjournals.com These methods aim to solve the Schrödinger equation to determine molecular properties, but exact solutions are only feasible for very simple systems. openaccessjournals.com Therefore, various approximate methods are employed.

Key computational approaches include ab initio methods and Density Functional Theory (DFT). openaccessjournals.com Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org In contrast, DFT calculates the total energy of a system based on its electron density. wikipedia.org

Density Functional Theory (DFT) Investigations of Dicyclopropylmercury

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for studying the electronic structure of many-body systems, including organometallic compounds. wikipedia.org DFT calculations can provide insights into molecular structure, vibrational frequencies, and electronic properties. mdpi.com The method's popularity stems from its balance of computational cost and accuracy. wikipedia.orgfortunejournals.com

In the context of organomercury compounds, DFT has been used to investigate structural properties, electronic structures, and UV absorption spectra. nih.gov For instance, in studies of mercury-mediated base pairs in DNA, DFT calculations have been employed to understand the interaction energies and the nature of the bonding between mercury and the nucleobases. nih.gov The choice of functional, such as B3LYP, is crucial for obtaining reliable results in DFT calculations. mdpi.com DFT can also be used to confirm the structure of organomercurials and to study the thermodynamics of processes like dechelation. researchgate.net

Ab Initio and Multireference Quantum Chemical Studies on Dicyclopropylmercury

Ab initio quantum chemistry methods are based on first principles, seeking to solve the electronic Schrödinger equation without empirical parameters. wikipedia.org These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and coupled-cluster theory (CC). nih.gov While computationally demanding, they can provide highly accurate results. openaccessjournals.com

Analysis of Orbital Interactions and Hybridization within Dicyclopropylmercury

The bonding in dicyclopropylmercury can be understood by considering the interactions between the atomic orbitals of mercury and the cyclopropyl (B3062369) groups. libretexts.org The mercury atom is believed to utilize sp hybrid orbitals to form sigma bonds with the two cyclopropyl rings. libretexts.orgyoutube.com This sp hybridization results in a linear arrangement of the C-Hg-C bond, which is a common feature in diorganomercury compounds. libretexts.org

The formation of molecular orbitals (MOs) arises from the linear combination of atomic orbitals (LCAO). tcd.ie The in-phase combination of a mercury sp hybrid orbital and a carbon orbital from the cyclopropyl ring leads to a bonding MO, while the out-of-phase combination results in an antibonding MO. tcd.ie The two electrons in the C-Hg sigma bond occupy the lower-energy bonding MO.

The cyclopropyl groups themselves have a unique electronic structure. The C-C bonds within the cyclopropyl ring are often described as "bent bonds," having significant p-character. This unique hybridization allows the cyclopropyl group to interact with the mercury atom.

Characterization of the Carbon-Mercury Bond in Dicyclopropylmercury

The carbon-mercury (C-Hg) bond in organomercury compounds is a covalent bond with a significant degree of polarity due to the difference in electronegativity between carbon and mercury. In dialkylmercury compounds, the C-Hg-C moiety is typically linear. libretexts.org

The length of the Hg-C bond can be influenced by the nature of the organic group. core.ac.uk Electronegative substituents on the organic group can lead to an elongation of the Hg-C bond. core.ac.uk Steric strain within the molecule can also cause a slight elongation of this bond. core.ac.uk

Experimental techniques such as X-ray crystallography and gas electron diffraction are used to determine the precise bond lengths and angles in organomercury compounds. core.ac.uk For example, in various fluorinated organomercury compounds, the Hg-C bond lengths have been observed to be in the range of 2.10-2.14 Å. core.ac.uk

Delocalization and Aromaticity Considerations for the Cyclopropyl Moieties in Dicyclopropylmercury

The concept of aromaticity is typically associated with planar, cyclic, conjugated systems that follow Hückel's rule (4n+2 π electrons). ehu.eus The cyclopropyl group itself is not aromatic in its ground state. However, the unique electronic structure of the cyclopropyl ring, with its bent bonds, can lead to interesting electronic effects.

The cyclopropyl group is a well-known probe for detecting radical character at an adjacent atom. nih.gov Furthermore, theoretical studies have explored the idea of using the cyclopropyl group as an indicator for aromaticity in excited states. nih.gov According to Baird's rule, the rules for aromaticity are reversed in the lowest triplet excited state, meaning systems with 4n π electrons can be aromatic in their excited state. ehu.eusnih.gov

While there is no direct evidence to suggest that the cyclopropyl moieties in dicyclopropylmercury exhibit aromaticity in the traditional sense, the concept of electron delocalization is central to understanding its bonding. chemrxiv.org The electrons in the C-Hg bonds and within the cyclopropyl rings are not entirely localized, and their distribution can be analyzed using computational methods to provide a more complete picture of the molecule's electronic structure. chemrxiv.orgrsc.org

Advanced Spectroscopic Characterization of Dicyclopropylmercury

Principles of Spectroscopic Techniques for Organometallic Compounds

Spectroscopy is a cornerstone of analytical chemistry, particularly for the structural determination of organometallic compounds. vedantu.com These techniques are predicated on the interaction of electromagnetic radiation with matter, where molecules absorb or emit radiation at specific frequencies characteristic of their structure. numberanalytics.com

Key spectroscopic methods employed in the study of organometallic compounds include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.org It is particularly useful for identifying functional groups and understanding the connectivity of atoms. numberanalytics.comwikipedia.org

Vibrational Spectroscopy (Infrared and Raman): Both Infrared (IR) and Raman spectroscopy analyze the vibrational modes of molecules. photothermal.com IR spectroscopy measures the absorption of infrared radiation by molecules, exciting their vibrational modes. numberanalytics.com To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com Conversely, Raman spectroscopy involves the inelastic scattering of light, where a change in the molecule's polarizability during vibration is required for a mode to be Raman active. edinst.com These two methods are often complementary, providing a more complete picture of a molecule's vibrational framework. photothermal.com

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org It is a highly sensitive method that can also provide structural information through the analysis of fragmentation patterns. wikipedia.org

X-ray Crystallography: This powerful method determines the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed map of electron density can be generated, revealing atomic positions and bond lengths. nih.gov

These techniques, often used in conjunction, provide a comprehensive understanding of the molecular architecture and bonding in organometallic compounds like dicyclopropylmercury.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dicyclopropylmercury Structural Elucidation

NMR spectroscopy has been instrumental in confirming the structure of dicyclopropylmercury. Studies utilizing metal satellite spectra have provided significant insights into the nuclear magnetic resonance coupling constants of this compound. acs.org The analysis of these spectra helps in understanding the electronic environment and connectivity of the atoms within the molecule.

Vibrational Spectroscopy (IR and Raman) of Dicyclopropylmercury

The vibrational spectrum of dicyclopropylmercury has been investigated using both Infrared (IR) and Raman spectroscopy. researchgate.net These techniques probe the vibrational modes of the molecule, which are sensitive to its geometry and bonding. americanpharmaceuticalreview.com Analysis of the IR and Raman spectra reveals characteristic frequencies associated with the cyclopropyl (B3062369) rings and the carbon-mercury bonds. This data is crucial for understanding the molecule's structural dynamics and the strength of its chemical bonds. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry has been employed to determine the molecular weight of dicyclopropylmercury and to analyze its fragmentation patterns. researchgate.net This technique provides definitive evidence for the molecular formula and offers clues about the stability of different parts of the molecule under ionization. The fragmentation analysis helps to identify the constituent parts of the molecule and their relative bond strengths.

Dicyclopropylmercury in Organic Synthesis and Catalysis Applications

Dicyclopropylmercury as a Precursor for Cyclopropyl-Containing Compounds

Dicyclopropylmercury is a key starting material for the synthesis of a variety of cyclopropane-containing molecules. marquette.edumdpi.comresearchgate.net The cyclopropyl (B3062369) motif is a significant structural element in numerous natural products and biologically active compounds, including terpenes, pheromones, and fatty acid metabolites. marquette.edumdpi.com The rigidity of the three-membered ring makes it a desirable component in the design of molecules with specific spatial arrangements of functional groups. marquette.edu

One of the primary methods for preparing dicyclopropylmercury involves the transmetalation reaction between a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) and mercury(II) chloride. thieme-connect.de This reaction provides a direct route to the organomercury compound, which can then be used in subsequent synthetic steps.

The transfer of the cyclopropyl group from dicyclopropylmercury to other substrates is a key application. For instance, it can be used to introduce the cyclopropyl moiety into various organic frameworks, leading to the formation of cyclopropyl-substituted esters, amides, and other derivatives. These cyclopropyl-containing compounds have been investigated for potential applications as antiviral drugs and as modulators of protein trafficking. wikipedia.org

The synthesis of cyclopropyl ketones is a notable application of dicyclopropylmercury. Reaction with acyl chlorides allows for the transfer of a cyclopropyl group to the acyl carbon, yielding the corresponding cyclopropyl ketone. nih.gov These ketones are versatile intermediates that can undergo further transformations, such as ring-opening reactions, to generate a diverse range of synthetically useful products. organic-chemistry.orgresearchgate.netnih.govucl.ac.uk

Utility of Dicyclopropylmercury in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis, enabling the construction of complex molecular skeletons. libretexts.orgnih.govyoutube.comrsc.orgwikipedia.org Dicyclopropylmercury plays a significant role in this area, particularly through its participation in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comrsc.orgnih.govuwindsor.canih.gov

In these reactions, dicyclopropylmercury can act as a source of cyclopropyl nucleophiles. Through a process of transmetalation with a palladium catalyst, a cyclopropyl-palladium intermediate is formed. This intermediate can then couple with various organic electrophiles, such as aryl or vinyl halides, to form a new carbon-carbon bond between the cyclopropyl group and the organic partner. sigmaaldrich.comnih.govuwindsor.ca

A notable example is the reaction of dicyclopropylmercury with acyl halides to produce cyclopropyl ketones. nih.gov This transformation proceeds via a nucleophilic acyl substitution mechanism where the cyclopropyl group from the organomercury reagent attacks the electrophilic carbonyl carbon of the acyl halide. pressbooks.pubvanderbilt.edusavemyexams.comchemrevise.orgchemistry.coach The reaction is often efficient and provides a direct route to these valuable synthetic intermediates.

The table below summarizes the utility of dicyclopropylmercury in forming carbon-carbon bonds with different electrophiles.

| Electrophile | Reaction Type | Product |

| Acyl Halide | Nucleophilic Acyl Substitution | Cyclopropyl Ketone |

| Aryl Halide | Palladium-Catalyzed Cross-Coupling | Aryl Cyclopropane (B1198618) |

| Vinyl Halide | Palladium-Catalyzed Cross-Coupling | Vinyl Cyclopropane |

Mechanistic Considerations in Dicyclopropylmercury-Mediated Organic Transformations

The reactions involving dicyclopropylmercury are governed by specific mechanistic pathways. In the case of reactions with acyl halides to form cyclopropyl ketones, the mechanism is generally considered to be a nucleophilic acyl substitution. pressbooks.pubvanderbilt.edu The reaction is initiated by the attack of the nucleophilic cyclopropyl group from dicyclopropylmercury onto the electrophilic carbonyl carbon of the acyl halide. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the halide leaving group to yield the final ketone product. vanderbilt.edu

In palladium-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle centered around the palladium atom. uwindsor.ca The cycle typically begins with the oxidative addition of an organic halide to a low-valent palladium species. This is followed by transmetalation, where the cyclopropyl group is transferred from dicyclopropylmercury to the palladium center, displacing the halide. The final step is reductive elimination, where the cyclopropyl group and the organic partner are coupled together, forming the new carbon-carbon bond and regenerating the active palladium catalyst. uwindsor.ca

Transmetalation from mercury to another metal, such as palladium, is a key step in many of these transformations. thieme-connect.deharvard.edu This process allows for the generation of more reactive organometallic species that can then participate in a wider range of coupling reactions.

Comparative Analysis with Other Organomercury Reagents in Synthetic Strategies

Organomercury compounds, in general, are versatile reagents in organic synthesis due to the stable yet reactive nature of the carbon-mercury bond. chemeurope.comwikipedia.orgslideshare.net Dicyclopropylmercury's reactivity can be compared to other organomercury compounds like dialkylmercury and diarylmercury reagents.

One of the key distinctions lies in the nature of the organic group attached to the mercury. The cyclopropyl group in dicyclopropylmercury is a strained ring system, which can influence its reactivity in certain transformations. marquette.edu For instance, the strain energy of the cyclopropane ring can be released in some ring-opening reactions, providing a thermodynamic driving force. organic-chemistry.orgresearchgate.netucl.ac.uk

In comparison to simple dialkylmercury compounds, dicyclopropylmercury offers the ability to introduce a specific and functionally important three-membered ring. While other organomercury reagents are used to transfer alkyl or aryl groups, dicyclopropylmercury is specifically employed for cyclopropanation reactions. marquette.edulibretexts.org

The general synthetic route to many organomercury compounds, including dicyclopropylmercury, involves the reaction of a Grignard or organolithium reagent with a mercury(II) salt. thieme-connect.dechemeurope.comwikipedia.org This method is broadly applicable to a wide range of organomercury compounds.

The following table provides a comparative overview of dicyclopropylmercury with other common organomercury reagents.

| Organomercury Reagent | Organic Group | Primary Synthetic Application |

| Dicyclopropylmercury | Cyclopropyl | Introduction of cyclopropyl groups |

| Dimethylmercury | Methyl | Transfer of methyl groups |

| Diethylmercury | Ethyl | Transfer of ethyl groups |

| Diphenylmercury (B1670734) | Phenyl | Transfer of phenyl groups, source of phenyl radicals |

Potential of Dicyclopropylmercury within Homogeneous Catalytic Cycles

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often in a liquid solution. slideshare.netuib.noethz.chnih.gov This allows for high catalyst activity and selectivity. nih.gov Dicyclopropylmercury has potential applications within such catalytic cycles, particularly in palladium-catalyzed reactions. sigmaaldrich.comnih.govuwindsor.camdpi.com

In a typical homogeneous catalytic cycle for cross-coupling, dicyclopropylmercury would serve as the source of the cyclopropyl nucleophile. uwindsor.ca The organomercury compound itself is not the catalyst but a reagent that participates in the catalytic loop. The active catalyst is a transition metal complex, most commonly a palladium species. sigmaaldrich.comnih.govuwindsor.ca

The key step where dicyclopropylmercury interacts with the catalytic cycle is the transmetalation reaction. thieme-connect.deharvard.edu Here, the cyclopropyl group is transferred from the mercury atom to the palladium catalyst. This regenerates the mercury byproduct and forms a cyclopropyl-palladium intermediate, which is the key species for the subsequent carbon-carbon bond formation.

The efficiency of such catalytic cycles can be influenced by various factors, including the choice of ligands on the palladium catalyst, the solvent, and the reaction temperature. nih.gov The development of more active and stable catalysts continues to be an area of active research, aiming to expand the scope and utility of reagents like dicyclopropylmercury in organic synthesis. uib.norsc.org

Future Research Directions for Dicyclopropylmercury

Emerging Computational Methodologies and their Application to Dicyclopropylmercury

The advancement of computational chemistry offers powerful tools to investigate the intricacies of dicyclopropylmercury's structure, bonding, and reactivity, which are often challenging to probe experimentally. Future research should focus on the application of state-of-the-art computational methodologies to this specific compound.

Density Functional Theory (DFT) Studies: DFT calculations have proven effective in elucidating the mechanisms and regioselectivity of reactions involving cyclopropyl (B3062369) ketones and other organometallic compounds. acs.org Applying DFT to dicyclopropylmercury could provide detailed insights into its electronic structure, the nature of the carbon-mercury bond, and the energetic profiles of its potential reactions. acs.orgconicet.gov.ar Such studies can predict reaction pathways, including transition state energies, which can guide experimental efforts in discovering new reactions and designing novel catalysts. rsc.org For instance, DFT could be used to model the interaction of dicyclopropylmercury with various substrates and predict the feasibility of reactions such as cycloadditions or ring-openings. dntb.gov.uaethz.ch

Quantum Chemical Calculations: Beyond DFT, other quantum chemical methods can be employed to accurately calculate the properties of dicyclopropylmercury. rsc.orgmiljodirektoratet.no These calculations can be used to predict spectroscopic properties, which can aid in the experimental characterization of the compound and its reaction products. Furthermore, quantum chemical calculations can be used to study the influence of solvent effects and different ligand environments on the reactivity of dicyclopropylmercury, providing a more complete picture of its chemical behavior. acs.orgmiljodirektoratet.no The application of these advanced computational tools is crucial for building predictive models of reactivity and for the rational design of new experiments. rsc.orgsciltp.com

Development of Novel Synthetic Pathways for Dicyclopropylmercury and Analogs

While established methods for the synthesis of organomercury compounds exist, the development of more efficient, selective, and environmentally benign synthetic routes to dicyclopropylmercury and its analogs is a key area for future research. wikipedia.org

Alternative Synthetic Routes: The traditional synthesis of dicyclopropylmercury often involves the use of Grignard reagents with mercury(II) salts. wikipedia.org Future research could explore alternative transmetalation reactions using other organometallic reagents, such as organolithium or organozinc compounds, which may offer different reactivity profiles and functional group tolerance. rice.eduorganic-chemistry.org The development of methods that avoid the use of highly reactive or toxic reagents would be a significant advancement. slideshare.net

Synthesis of Functionalized Analogs: A particularly promising direction is the synthesis of functionalized dicyclopropylmercury analogs. This could involve the preparation of cyclopropyl precursors bearing various substituents, which could then be converted into the corresponding organomercury compounds. beilstein-journals.orgbeilstein-journals.orgrsc.org The introduction of functional groups could modulate the electronic properties and steric hindrance of the molecule, leading to new reactivity and potential applications. For example, the synthesis of dicyclopropylmercury analogs with pendant polymerizable groups could allow for their incorporation into advanced materials. beilstein-journals.org The development of synthetic strategies for medium-sized rings and macrocycles containing the dicyclopropylmercury motif also presents a challenging but potentially rewarding area of research. researchgate.net

Exploration of Unprecedented Reactivity Profiles and Applications

The strained nature of the cyclopropyl rings in dicyclopropylmercury suggests that it may exhibit unique reactivity compared to other dialkylmercury compounds.

Reactions with Electrophiles: The reaction of organomercury compounds with electrophiles is a fundamental process in organometallic chemistry. libretexts.orgbeyondbenign.org Future studies should systematically investigate the reactivity of dicyclopropylmercury with a wide range of electrophiles. The strain in the cyclopropyl rings could lead to unusual ring-opening reactions or rearrangements, providing access to novel carbocyclic structures. organic-chemistry.orgrsc.org The stereochemistry of these reactions would also be of significant interest.

Cycloaddition and Insertion Reactions: The potential for dicyclopropylmercury to participate in cycloaddition reactions is an intriguing possibility. dntb.gov.uarsc.org For example, its interaction with alkynes or other unsaturated systems in the presence of a suitable catalyst could lead to the formation of complex polycyclic molecules. beilstein-journals.org Furthermore, the insertion of carbenes or other reactive intermediates into the carbon-mercury bond could provide a route to more complex organometallic species. elsevier.com

Potential Applications in Catalysis: While organomercury compounds are known to be toxic, they have also been used as catalysts in certain industrial processes. wikipedia.orgslideshare.netnih.govslideshare.net Future research could explore the potential of dicyclopropylmercury or its derivatives as catalysts in specific, highly controlled applications where their unique reactivity could be advantageous. This could include reactions where the transfer of a cyclopropyl group is desired.

Interdisciplinary Research Avenues Involving Dicyclopropylmercury and its Derivatives

The unique properties of dicyclopropylmercury make it a candidate for exploration in various interdisciplinary fields, bridging organometallic chemistry with materials science, nanotechnology, and biology. sciltp.com

Materials Science: Dicyclopropylmercury could serve as a precursor for the synthesis of novel materials. ontosight.aireagent.co.ukpolytechnique.edu For example, its decomposition under controlled conditions could potentially lead to the formation of mercury-containing nanoparticles or thin films with interesting electronic or optical properties. The incorporation of dicyclopropylmercury analogs into polymers could also lead to new materials with tailored properties. beilstein-journals.org The development of such materials would require collaboration between organometallic chemists and materials scientists. rsc.org

Nanotechnology: In the field of nanotechnology, there is a constant search for new precursors for the fabrication of nanoscale structures. researchgate.netrsc.orgarcjournals.org Dicyclopropylmercury could be investigated as a precursor for focused electron beam-induced deposition (FEBID), a technique used for direct-write nanofabrication. rsc.org The unique structure of the molecule could influence the composition and properties of the resulting nanostructures. This research would be at the intersection of organometallic chemistry, physics, and engineering. meddocsonline.orgmdpi.com

Bioorganometallic Chemistry: The study of organometallic compounds in biological systems is a rapidly growing field. mdpi.comslideshare.netacs.orgacs.org While the toxicity of mercury compounds is a major concern, research into the biological interactions of dicyclopropylmercury in highly controlled environments could provide insights into the mechanisms of mercury toxicity. Furthermore, the development of dicyclopropylmercury analogs with specific biological targets could be explored for applications in medicinal chemistry or as probes for biological processes, though this would require extensive and careful toxicological evaluation. mdpi.com

Q & A

Q. What established methods are recommended for synthesizing Dicyclopropylmercury, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves mercury(II) salts reacting with cyclopropane derivatives. Key steps:

- Precursor Selection : Use HgCl₂ or Hg(OAc)₂ as mercury sources and cyclopropane ligands (e.g., cyclopropylmagnesium bromide) .

- Reaction Conditions : Optimize temperature (0–25°C), solvent (dry THF or ether), and stoichiometry (2:1 ligand-to-Hg ratio).

- Yield Optimization : Monitor reaction progress via TLC or NMR. Purify via recrystallization or column chromatography.

- Characterization : Confirm structure using / NMR, IR (C-Hg stretch ~500 cm), and X-ray crystallography for stereochemical clarity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing Dicyclopropylmercury?

Methodological Answer:

- NMR Spectroscopy : NMR (chemical shifts ~-500 to -1500 ppm) identifies Hg coordination environment .

- X-ray Diffraction : Resolves cyclopropane ring geometry and Hg-C bond lengths (typically 2.05–2.15 Å).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns (e.g., abundance) .

Q. What safety protocols are essential when handling Dicyclopropylmercury in laboratories?

Methodological Answer:

- Containment : Use fume hoods and sealed systems to avoid inhalation/contact.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Collect Hg waste in labeled containers for specialized detoxification (e.g., sulfide precipitation) .

- Emergency Protocols : Immediate decontamination with 10% sodium thiosulfate for spills .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., bond dissociation energy) of Dicyclopropylmercury be resolved?

Methodological Answer:

- Cross-Validation : Compare data from multiple techniques (e.g., calorimetry, computational DFT).

- Sample Purity : Use elemental analysis and chromatography to rule out impurities affecting measurements .

- Collaborative Studies : Replicate experiments across labs using standardized protocols (e.g., IUPAC guidelines) .

Table 1 : Example Discrepancies in Hg-C Bond Energies

| Study | Method | Bond Energy (kJ/mol) | Potential Bias Source |

|---|---|---|---|

| A (2019) | DFT | 210 | Basis set limitations |

| B (2021) | Calorimetry | 195 | Impurity interference |

Q. What advanced analytical strategies address speciation challenges for Dicyclopropylmercury in environmental matrices?

Methodological Answer:

- Hyphenated Techniques : Pair HPLC with ICP-MS to separate and quantify Hg species .

- Calibration : Use isotopically labeled internal standards (e.g., -Dicyclopropylmercury) to correct for matrix effects .

- Reference Materials : Validate methods with CRM-like spiked samples (e.g., marine sediment) until certified CRMs are available .

Q. How can computational modeling elucidate the reactivity of Dicyclopropylmercury in cross-coupling reactions?

Methodological Answer:

Q. What experimental designs assess the environmental stability of Dicyclopropylmercury under varying conditions?

Methodological Answer:

- Controlled Degradation Studies : Expose samples to UV light, humidity, or pH extremes.

- Analytical Tracking : Use CV-AAS (detection limit ~0.1 ppb) to quantify Hg release over time .

- Decomposition Pathways : Identify byproducts (e.g., cyclopropane, Hg⁰) via GC-MS .

Q. How can researchers ensure data interoperability in multi-institutional studies on Dicyclopropylmercury?

Methodological Answer:

- FAIR Principles : Share raw data in repositories (e.g., Zenodo) with metadata (e.g., synthesis conditions, instrument settings) .

- Protocol Harmonization : Adopt community standards (e.g., ASTM methods) for synthesis and analysis .

- Peer Review : Pre-publish methods on preprint platforms for collaborative feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.